molecular formula C15H10Cl2O2 B8522393 3,3-Bis(4-chlorophenyl)prop-2-enoic acid CAS No. 19618-36-1

3,3-Bis(4-chlorophenyl)prop-2-enoic acid

Cat. No. B8522393
CAS No.: 19618-36-1
M. Wt: 293.1 g/mol
InChI Key: SACMDWWKRKJTOL-UHFFFAOYSA-N
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Patent
US04603145

Procedure details

Prepared in a similar manner in 95% yield from ethyl 3,3-bis(p-chlorophenyl)propionate was 3,3-bis(p-chlorophenyl)propionic acid, m.p. 190°-193° C.
Name
ethyl 3,3-bis(p-chlorophenyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][CH:3]=1.ClC1C=CC(C(C2C=CC(Cl)=CC=2)CC(O)=O)=CC=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:15]2[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=2)=[CH:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl 3,3-bis(p-chlorophenyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(=O)OCC)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(=O)O)C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(=CC(=O)O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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